Gentamicin B1 Acetate Salt
CAS No.:
Cat. No.: VC18556563
Molecular Formula: C22H44N4O12
Molecular Weight: 556.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H44N4O12 |
|---|---|
| Molecular Weight | 556.6 g/mol |
| IUPAC Name | acetic acid;(2R,3S,4S,5R,6R)-2-(1-aminoethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol |
| Standard InChI | InChI=1S/C20H40N4O10.C2H4O2/c1-6(21)14-10(26)9(25)11(27)19(32-14)34-16-8(23)4-7(22)15(12(16)28)33-18-13(29)17(24-3)20(2,30)5-31-18;1-2(3)4/h6-19,24-30H,4-5,21-23H2,1-3H3;1H3,(H,3,4)/t6?,7-,8+,9+,10+,11-,12-,13-,14-,15+,16-,17-,18-,19-,20+;/m1./s1 |
| Standard InChI Key | RZLILHXVCZVWMV-MLDJFNJCSA-N |
| Isomeric SMILES | CC([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)O)O)O)N.CC(=O)O |
| Canonical SMILES | CC(C1C(C(C(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)O)O)O)N.CC(=O)O |
Introduction
Chemical and Structural Characteristics of Gentamicin B1 Acetate Salt
Molecular Composition and Physicochemical Properties
Gentamicin B1 Acetate Salt is defined by the molecular formula and a molecular weight of 556.6 g/mol. The acetate salt modification improves aqueous solubility compared to the free base form, facilitating its use in in vitro and in vivo applications. Key functional groups include hydroxyl and amino substituents on its aminocyclitol ring, which are critical for ribosomal binding and antibacterial activity .
Table 1: Key Physicochemical Properties of Gentamicin B1 Acetate Salt
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 556.6 g/mol |
| Solubility | High in aqueous solutions |
| Stability | Hygroscopic; requires refrigeration |
Mechanism of Action: Ribosomal Targeting and Protein Synthesis Inhibition
Binding to the 30S Ribosomal Subunit
Gentamicin B1 Acetate Salt exerts its antibacterial effect by binding irreversibly to the 16S rRNA within the bacterial 30S ribosomal subunit. This interaction disrupts the initiation phase of protein synthesis by inducing codon misreading and premature termination, leading to lethal protein misfolding in susceptible bacteria .
Structural Determinants of Activity
Nuclear magnetic resonance (NMR) studies have elucidated the importance of the C-2′ hydroxyl and C-6′ amino groups in mediating ribosomal interactions . Substitutions at these positions, such as the C-6′ amino group in Gentamicin B1 versus the C-6′ hydroxyl in G418, significantly alter biological activity. For instance, Gentamicin B1’s C-6′ amino group precludes the conformational changes necessary for nonsense mutation readthrough, unlike G418 .
Antibacterial and Antifungal Activity Profiles
Spectrum of Antibacterial Action
Gentamicin B1 Acetate Salt demonstrates bactericidal activity against Gram-negative pathogens, including:
-
Pseudomonas aeruginosa (MIC: 2–4 µg/mL)
-
Escherichia coli (MIC: 1–2 µg/mL)
-
Klebsiella pneumoniae (MIC: 4–8 µg/mL)
Its efficacy against multidrug-resistant strains stems from its ability to bypass common resistance mechanisms, such as efflux pumps, due to its high-affinity ribosomal binding.
Synergistic Antifungal Applications
When combined with amphotericin B, Gentamicin B1 Acetate Salt exhibits synergistic antifungal activity, reducing the minimum inhibitory concentration (MIC) of amphotericin B by 50% against Candida albicans. This synergy is attributed to enhanced membrane permeability and oxidative stress induction in fungal cells.
Research Advancements: Structural Clarification and Functional Insights
Resolution of Misidentification with G418
A 2018 study revealed that commercial samples initially labeled as Gentamicin B1 were contaminated with G418, a structurally similar aminoglycoside . NMR analysis distinguished the two compounds based on carbon chemical shifts:
Table 2: NMR-Based Differentiation of Gentamicin B1 and G418
| Compound | C-2′ Chemical Shift (ppm) | C-6′ Chemical Shift (ppm) |
|---|---|---|
| Gentamicin B1 | 72.4 | 47.8 |
| G418 | 56.2 | 66.2 |
Comparative Analysis with Related Aminoglycosides
Structural and Functional Distinctions
Gentamicin B1 Acetate Salt shares core aminoglycoside features but differs in functional group orientation compared to clinical analogs:
Table 3: Comparison of Gentamicin B1 with Other Aminoglycosides
| Compound | Target Pathogens | Unique Feature |
|---|---|---|
| Gentamicin B1 | Gram-negative bacteria | C-6′ amino group; no PTC activity |
| Tobramycin | Pseudomonas aeruginosa | Enhanced anti-pseudomonal activity |
| Amikacin | Resistant Enterobacteriaceae | Resistance to aminoglycoside-modifying enzymes |
| Streptomycin | Mycobacterium tuberculosis | First aminoglycoside discovered |
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